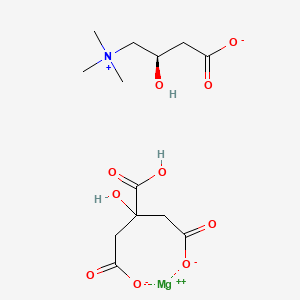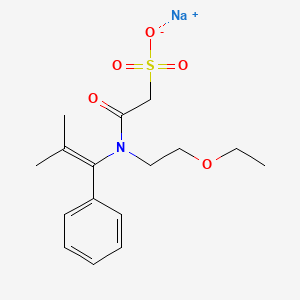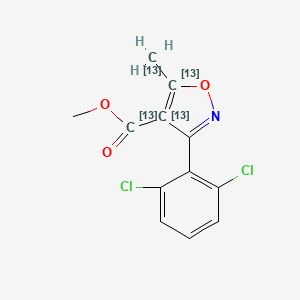
magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound that combines magnesium with organic acids. This compound is known for its role in various biological and chemical processes. It is a citrate derivative, which means it is related to citric acid, a key intermediate in the citric acid cycle (Krebs cycle) that is crucial for cellular respiration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-carboxy-3-hydroxypentanedioate typically involves the reaction of magnesium salts with citric acid. The reaction conditions often include:
Reactants: Magnesium oxide or magnesium hydroxide and citric acid.
Solvent: Water is commonly used as the solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH Adjustment: The pH of the solution is adjusted to ensure complete reaction and precipitation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where magnesium salts are reacted with citric acid under controlled conditions. The product is then purified through filtration, crystallization, and drying processes to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3-carboxy-3-hydroxypentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Catalysts: Acid or base catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Magnesium;3-carboxy-3-hydroxypentanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: It is investigated for its potential therapeutic effects, including its use as a dietary supplement for magnesium deficiency.
Industry: The compound is used in the production of food additives, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of magnesium;3-carboxy-3-hydroxypentanedioate involves its interaction with various molecular targets and pathways:
Magnesium Ions: The magnesium ions in the compound play a crucial role in stabilizing enzymes and other proteins involved in metabolic processes.
Citric Acid Cycle: The compound participates in the citric acid cycle, where it helps in the production of energy through the oxidation of acetyl-CoA.
Chelation: The compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems.
Comparaison Avec Des Composés Similaires
Magnesium;3-carboxy-3-hydroxypentanedioate can be compared with other similar compounds, such as:
Magnesium Citrate: Both compounds contain magnesium and citrate ions, but magnesium citrate is more commonly used as a dietary supplement and laxative.
Calcium Citrate: Similar to magnesium citrate, calcium citrate is used as a calcium supplement and has similar chelating properties.
Sodium Citrate: This compound is used as a food additive and anticoagulant, highlighting its versatility compared to magnesium;3-carboxy-3-hydroxypentanedioate.
The uniqueness of magnesium;3-carboxy-3-hydroxypentanedioate lies in its specific combination of magnesium and organic acids, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2/t6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHYPNORKBZNRY-QYCVXMPOSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21MgNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)


![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)


